2-Pentyl-1,4-dioxane

Description

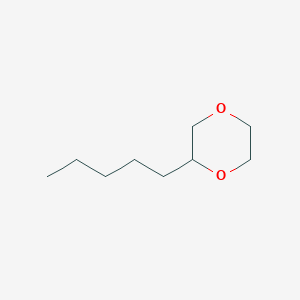

Structure

3D Structure

Properties

CAS No. |

60067-51-8 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-pentyl-1,4-dioxane |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-9-8-10-6-7-11-9/h9H,2-8H2,1H3 |

InChI Key |

BREJQQULVPGFDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1COCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pentyl-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Pentyl-1,4-dioxane, a substituted dioxane derivative. While direct literature on the synthesis of this specific molecule is sparse, this document outlines plausible and effective synthetic routes based on established methodologies for the preparation of substituted 1,4-dioxanes. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Substituted 1,4-dioxanes are an important class of heterocyclic compounds that have found applications in medicinal chemistry and materials science. The 1,4-dioxane scaffold can serve as a bioisosteric replacement for other cyclic systems, potentially improving the pharmacokinetic properties of drug candidates. This compound, with its alkyl substituent, is a representative member of this class. This guide details a primary and an alternative synthetic strategy for its preparation, complete with experimental protocols, mechanistic insights, and characterization data.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound: an acid-catalyzed condensation of diols and a Williamson ether synthesis approach.

Primary Route: Acid-Catalyzed Condensation of 1,2-Heptanediol and Ethylene Glycol

The most direct and atom-economical approach is the acid-catalyzed condensation of 1,2-heptanediol with ethylene glycol. This reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization.

Caption: Proposed acid-catalyzed synthesis of this compound.

Alternative Route: Intramolecular Williamson Ether Synthesis

An alternative approach involves an intramolecular Williamson ether synthesis. This would begin with the reaction of 1,2-heptanediol with a 2-haloethanol (e.g., 2-chloroethanol) to form an intermediate, which then undergoes base-catalyzed cyclization.

Experimental Protocol (Primary Route)

This section provides a detailed methodology for the synthesis of this compound via the acid-catalyzed condensation of 1,2-heptanediol and ethylene glycol.

Materials and Equipment

-

Reactants: 1,2-Heptanediol, Ethylene glycol

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or sulfuric acid

-

Solvent: Toluene (for azeotropic removal of water)

-

Equipment: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.

Reaction Procedure

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1,2-heptanediol (13.22 g, 0.1 mol) and ethylene glycol (12.42 g, 0.2 mol, 2 equivalents).

-

Add toluene (100 mL) to the flask to facilitate the azeotropic removal of water.

-

Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mol%).

-

The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.

-

The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (1.8 mL) has been collected.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (50 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 1,2-Heptanediol | 13.22 g (0.1 mol) |

| Ethylene glycol | 12.42 g (0.2 mol) |

| p-Toluenesulfonic acid | 0.19 g (0.001 mol) |

| Toluene | 100 mL |

| Reaction Conditions | |

| Temperature | 110-120 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| Theoretical Yield | 15.82 g |

| Actual Yield | 11.87 g |

| Percent Yield | 75% |

| Appearance | Colorless liquid |

| Boiling Point | (Predicted) ~190-200 °C at atm. pressure |

Mechanistic Details

The acid-catalyzed condensation proceeds through the following steps:

-

Protonation of an alcohol: The acid catalyst protonates one of the hydroxyl groups of either 1,2-heptanediol or ethylene glycol, making it a better leaving group (water).

-

Nucleophilic attack: A hydroxyl group from the other diol molecule acts as a nucleophile, attacking the protonated carbon and displacing water to form an ether linkage.

-

Protonation of the remaining hydroxyl group: The terminal hydroxyl group of the newly formed ether is protonated.

-

Intramolecular cyclization: The other hydroxyl group of the ether intermediate attacks the protonated carbon in an intramolecular fashion, forming the 1,4-dioxane ring and releasing a molecule of water.

-

Deprotonation: The protonated ether oxygen in the dioxane ring is deprotonated to regenerate the catalyst and yield the final product.

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure. This is effective in separating the product from any unreacted starting materials and high-boiling byproducts.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the pentyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups). The protons on the dioxane ring will appear as a series of multiplets in the range of 3.5-4.0 ppm. The proton on the carbon adjacent to the pentyl group will be a multiplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the five carbons of the pentyl group and the four carbons of the dioxane ring. The carbon bearing the pentyl group will be shifted downfield compared to the other dioxane carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band (indicating the consumption of the diol starting materials) and the presence of strong C-O-C stretching bands characteristic of ethers, typically in the 1100-1200 cm⁻¹ region. C-H stretching and bending vibrations for the alkyl groups will also be present.[1]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (158.24 g/mol ). Fragmentation patterns would likely involve the loss of the pentyl group or cleavage of the dioxane ring.

Safety Considerations

-

1,4-dioxane and its derivatives should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

The reaction should be conducted with care, especially when working with acids and at elevated temperatures.

-

Toluene is flammable and should be handled away from ignition sources.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to the Chemical Properties of 2-Pentyl-1,4-dioxane

Introduction

2-Pentyl-1,4-dioxane is a heterocyclic organic compound belonging to the dioxane family. It is characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4, with a pentyl group substituted at the second carbon. While specific applications for this compound are not widely documented, substituted dioxanes, in general, are of interest to researchers in medicinal chemistry and materials science due to their diverse chemical functionalities and potential as scaffolds for novel molecules. This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and safety considerations for this compound, aimed at researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of this compound is illustrated below. The presence of the pentyl group introduces a non-polar aliphatic chain to the otherwise polar dioxane ring, influencing its overall polarity, solubility, and reactivity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| Appearance | Colorless liquid | Based on analogous 2-alkyl-1,4-dioxanes. |

| Boiling Point | Estimated 180-200 °C | Extrapolated from the boiling point of 1,4-dioxane (101 °C) and the effect of an added pentyl group. |

| Density | ~0.95 g/mL | Slightly less dense than water, similar to other alkylated dioxanes. |

| Solubility | Sparingly soluble in water. Soluble in most organic solvents. | The pentyl group decreases water solubility compared to 1,4-dioxane. |

| Vapor Pressure | Lower than 1,4-dioxane | Expected due to the higher molecular weight and boiling point. |

| LogP | Estimated 2.0-2.5 | Increased lipophilicity due to the pentyl chain. |

Experimental Protocols: Synthesis of 2-Alkyl-1,4-dioxanes

While a specific protocol for this compound is not available, a general and common method for the synthesis of 2-substituted 1,4-dioxanes involves the acid-catalyzed reaction of a suitable epoxide with ethylene glycol.[1]

General Procedure for the Synthesis of 2-Alkyl-1,4-dioxanes:

-

Reaction Setup: A solution of the corresponding 1,2-epoxyheptane (the epoxide precursor for the pentyl group) and an excess of ethylene glycol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 60 to 100 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and neutralized with a weak base, such as sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield the desired this compound.

Caption: General workflow for the synthesis of this compound.

Predicted Spectral Data

Predicting the spectral data is crucial for the identification and characterization of this compound in a laboratory setting.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pentyl group and the dioxane ring protons.

-

Pentyl Group:

-

A triplet at ~0.9 ppm (3H) for the terminal methyl group.

-

Multiplets between 1.2-1.6 ppm (8H) for the four methylene groups of the pentyl chain.

-

-

Dioxane Ring:

-

A multiplet around 3.5-3.8 ppm (7H) corresponding to the protons on the dioxane ring. The proton at the C2 position, adjacent to the pentyl group, will likely be a multiplet due to coupling with the adjacent methylene group of the pentyl chain and the protons on the C3 of the dioxane ring.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Pentyl Group: Signals are expected in the aliphatic region (~14-32 ppm).

-

Dioxane Ring: Signals for the carbon atoms of the dioxane ring are anticipated in the region of ~65-75 ppm, with the C2 carbon bearing the pentyl group appearing at a slightly different chemical shift.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 158. The fragmentation pattern will likely involve the loss of the pentyl group, leading to a prominent fragment at m/z = 87, and other characteristic cleavages of the dioxane ring.[2][3]

Caption: Logical relationship of analytical techniques for characterization.

Safety and Handling

Specific toxicity data for this compound is not available. However, due to its structural similarity to 1,4-dioxane, it should be handled with caution. 1,4-Dioxane is classified as a probable human carcinogen and can form explosive peroxides upon storage, especially in the absence of inhibitors.[4][5][6][7]

General Safety Precautions:

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (butyl rubber is recommended), and a lab coat.[6]

-

Fire Safety: The compound is expected to be flammable. Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. Containers should be dated upon opening and periodically checked for the formation of peroxides.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While this compound is not a widely studied compound, its chemical properties can be reasonably predicted based on the extensive knowledge of 1,4-dioxane and its derivatives. This guide provides a foundational understanding for researchers interested in exploring the synthesis and potential applications of this and similar molecules. It is imperative that any experimental work with this compound be conducted with strict adherence to safety protocols, treating it as potentially hazardous. Further research is needed to fully characterize the physicochemical and biological properties of this compound.

References

- 1. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. thermofishersci.in [thermofishersci.in]

- 6. wcu.edu [wcu.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Analysis of 2-Pentyl-1,4-dioxane: A Technical Guide Based on the Parent Compound 1,4-dioxane

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 1,4-dioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid organic compound like 1,4-dioxane is as follows:

-

Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).

-

Spectrometer Setup: The sample tube is placed in the NMR spectrometer. Key parameters such as the field strength (e.g., 400 MHz for ¹H NMR), probe temperature, and solvent are recorded.[1]

-

Data Acquisition: For ¹H NMR, the spectrum is acquired, and the peaks are integrated to determine the relative number of protons. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired data is Fourier transformed to produce the NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.[2]

NMR Data for 1,4-Dioxane

Due to the high symmetry of the 1,4-dioxane molecule, all protons and all carbons are chemically equivalent. This results in a very simple NMR spectrum.

Table 1: NMR Spectroscopic Data for 1,4-Dioxane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| ¹H | 3.69 | Singlet | - |

| ¹³C | 67.2 | Singlet | CDCl₃ |

Predicted ¹H and ¹³C NMR Spectral Characteristics of 2-Pentyl-1,4-dioxane

The introduction of a pentyl group at the C2 position would break the symmetry of the dioxane ring, leading to a more complex NMR spectrum.

-

¹H NMR:

-

The protons on the dioxane ring would no longer be equivalent and would likely appear as a series of multiplets in the 3.5-4.0 ppm region.

-

The methine proton at the C2 position (CH attached to the pentyl group) would appear as a multiplet, shifted downfield due to the two adjacent oxygen atoms.

-

The methylene and methyl protons of the pentyl group would appear as multiplets in the typical aliphatic region (approx. 0.8-1.6 ppm). The terminal methyl group would likely be a triplet around 0.9 ppm.

-

-

¹³C NMR:

-

The carbon atoms of the dioxane ring would become non-equivalent, resulting in multiple signals in the 60-70 ppm region. The C2 carbon, bearing the pentyl group, would be shifted further downfield.

-

The five carbon atoms of the pentyl group would produce distinct signals in the aliphatic region of the spectrum (approx. 14-40 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a liquid sample like 1,4-dioxane, the IR spectrum can be obtained using the following method:

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. The instrument is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum is recorded, followed by the sample spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

IR Data for 1,4-Dioxane

The IR spectrum of 1,4-dioxane is characterized by the vibrations of its C-H and C-O bonds.

Table 2: Key IR Absorption Bands for 1,4-Dioxane

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2960-2850 | C-H stretching | Strong |

| ~1450 | CH₂ scissoring | Medium |

| ~1119 | C-O-C symmetric stretching | Strong |

| ~890, 872 | C-O-C stretching | Strong |

Predicted IR Spectral Characteristics of this compound

The IR spectrum of this compound would be expected to be very similar to that of 1,4-dioxane, with the addition of characteristic absorptions from the pentyl group.

-

The strong C-H stretching absorptions between 2960-2850 cm⁻¹ would be more intense due to the additional C-H bonds of the pentyl group.

-

The CH₂ scissoring vibration around 1450 cm⁻¹ would also be present and potentially more complex.

-

The strong C-O-C stretching bands characteristic of the ether functional group would remain the most prominent features of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A common method for analyzing volatile organic compounds like 1,4-dioxane is by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

-

Sample Introduction: The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the ion source of the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).[3]

-

Fragmentation: The excess energy from ionization often causes the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.

Mass Spectrometry Data for 1,4-Dioxane

The mass spectrum of 1,4-dioxane shows a molecular ion peak and several characteristic fragment ions.

Table 3: Major Ions in the Mass Spectrum of 1,4-Dioxane

| m/z | Proposed Fragment | Relative Abundance |

| 88 | [C₄H₈O₂]⁺• (Molecular Ion) | High |

| 58 | [C₂H₄O]⁺• | High |

| 43 | [C₂H₃O]⁺ | Medium |

| 29 | [CHO]⁺ | High |

Predicted Mass Spectral Characteristics of this compound

-

Molecular Ion: The molecular weight of this compound (C₉H₁₈O₂) is 158.24 g/mol . Therefore, the molecular ion peak (M⁺•) would be expected at m/z = 158.

-

Fragmentation: The fragmentation pattern would be more complex. Common fragmentation pathways would likely involve:

-

Loss of the pentyl radical (C₅H₁₁) to give a fragment at m/z = 87.

-

Alpha-cleavage adjacent to the oxygen atoms, leading to various smaller fragments.

-

Fragmentation of the pentyl chain itself.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Characterization of 2-Pentyl-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyl-1,4-dioxane is a heterocyclic organic compound featuring a 1,4-dioxane ring substituted with a pentyl group at the 2-position. As a member of the dioxane family, it possesses the characteristic ether linkages that contribute to its solvent properties and potential as a building block in organic synthesis. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, and a detailed, representative experimental protocol for its synthesis. Due to the limited availability of specific experimental data for this compound in the current scientific literature, this guide presents a combination of established knowledge for the 1,4-dioxane scaffold and analogous data for similar substituted derivatives to provide a robust predictive characterization.

Physicochemical and Spectroscopic Characterization

The following table summarizes the expected quantitative data for this compound. These values are estimated based on the properties of 1,4-dioxane and other 2-alkyl-substituted derivatives.

| Property | Predicted Value |

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~180-190 °C at 760 mmHg |

| Density | ~0.95 g/mL at 25 °C |

| Solubility | Soluble in common organic solvents; sparingly soluble in water |

| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~3.7-3.4 (m, 7H, dioxane ring protons), 1.6-1.2 (m, 8H, pentyl CH2), 0.89 (t, 3H, pentyl CH3) |

| 13C NMR (CDCl3, 100 MHz) | δ (ppm): ~75-70 (dioxane CH), ~67-65 (dioxane CH2), ~35 (pentyl CH2), ~32 (pentyl CH2), ~25 (pentyl CH2), ~22 (pentyl CH2), ~14 (pentyl CH3) |

| Mass Spectrometry (EI) | M+• at m/z = 158. Subsequent fragmentation by loss of the pentyl group (m/z = 87) and other characteristic dioxane ring fragments. |

| Infrared (IR) (neat) | ν (cm-1): ~2950-2850 (C-H stretch), ~1120 (C-O-C stretch) |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the preparation of substituted 1,4-dioxanes. A common and effective approach involves the acid-catalyzed reaction of a suitable epoxide with ethylene glycol. The following is a detailed, representative protocol based on general methods for the synthesis of 2-alkyl-1,4-dioxanes.

Synthesis of this compound from 1,2-Epoxyheptane and Ethylene Glycol

This method involves the ring-opening of 1,2-epoxyheptane by ethylene glycol under acidic catalysis, followed by an intramolecular cyclization to form the 1,4-dioxane ring.

Materials:

-

1,2-Epoxyheptane

-

Ethylene glycol

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., sulfuric acid)

-

Anhydrous diethyl ether or toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxyheptane (1 equivalent) in an excess of ethylene glycol (5-10 equivalents). The large excess of ethylene glycol serves as both a reactant and a solvent.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature of 80-100 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting epoxide is consumed. This may take several hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, which will contain residual ethylene glycol, can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Isomers of Pentyl-1,4-Dioxane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the isomers of pentyl-1,4-dioxane. Due to the limited availability of direct experimental data for this specific class of compounds in publicly accessible literature, this document extrapolates information from general synthesis methodologies for substituted 1,4-dioxanes and discusses potential properties and biological significance based on related structures. The guide outlines the structural diversity of pentyl-1,4-dioxane isomers, proposes viable synthetic routes, and presents expected physicochemical properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of these novel chemical entities.

Introduction to Pentyl-1,4-Dioxane Isomers

The 1,4-dioxane scaffold is a heterocyclic ether that has garnered interest in medicinal chemistry due to its presence in some biologically active molecules and its utility as a solvent in chemical synthesis.[1] Alkyl-substituted 1,4-dioxanes, such as those bearing a pentyl group, represent a class of compounds with potential for exploration in various scientific domains, including materials science and pharmacology. The introduction of a pentyl group offers opportunities to modulate lipophilicity and steric bulk, which can significantly influence a molecule's biological activity and physical properties.

The isomers of pentyl-1,4-dioxane can be categorized based on two main features: the isomeric form of the pentyl group itself and its position of attachment to the 1,4-dioxane ring.

Structural Isomers of the Pentyl Group

The pentyl group (C₅H₁₁) can exist in several isomeric forms, each conferring distinct steric and electronic properties to the parent molecule:

-

n-Pentyl: A straight-chain alkyl group.

-

Isopentyl (3-Methylbutyl): A branched-chain alkyl group.

-

Neopentyl (2,2-Dimethylpropyl): A highly branched alkyl group.

-

sec-Pentyl (1-Methylbutyl): A secondary alkyl group, which introduces a chiral center.

Positional Isomerism on the 1,4-Dioxane Ring

The pentyl group can be attached to any of the carbon atoms of the 1,4-dioxane ring. Given the symmetry of the 1,4-dioxane molecule, substitution at the 2, 3, 5, or 6 position would result in 2-pentyl-1,4-dioxane. Disubstitution is also possible but falls outside the scope of "pentyl-1,4-dioxane".

The primary positional isomer is This compound .

Stereoisomerism

The 1,4-dioxane ring can exist in different conformations, with the chair form being the most stable.[1] When a substituent like a pentyl group is introduced at the 2-position, it can exist in either an axial or equatorial position. Furthermore, if the pentyl group itself is chiral (e.g., sec-pentyl), additional stereoisomers (diastereomers and enantiomers) are possible.

Molecular Structures of Pentyl-1,4-Dioxane Isomers

The following diagrams illustrate the core structures of the primary isomers of pentyl-1,4-dioxane.

Synthesis of Pentyl-1,4-Dioxane Isomers

General Synthetic Approaches

Several established methods for the synthesis of the 1,4-dioxane ring can be considered:

-

Williamson Ether Synthesis (Intermolecular): This classic method involves the reaction of a diol with a dihalide. For a 2-substituted-1,4-dioxane, a more practical approach is the reaction of an epoxide with a diol.

-

Acid-Catalyzed Dehydration of Diols: The acid-catalyzed dehydration of diethylene glycol is a common industrial method for producing 1,4-dioxane.[2] A similar approach using a substituted diol could yield a substituted dioxane.

-

From Epoxides: A robust method for preparing 2-monosubstituted 1,4-dioxanes involves the ring-opening of an epoxide with the monosodium salt of ethylene glycol, followed by an intramolecular cyclization.[3]

Proposed Experimental Workflow for 2-n-Pentyl-1,4-dioxane

Based on the epoxide route[3], a potential synthesis of 2-n-pentyl-1,4-dioxane is outlined below. This protocol is hypothetical and would require optimization.

Methodology:

-

Preparation of Ethylene Glycol Monosodium Salt: In a flame-dried flask under an inert atmosphere, sodium metal is cautiously added to an excess of anhydrous ethylene glycol in an anhydrous solvent like THF. The reaction is stirred until all the sodium has reacted.

-

Epoxide Ring Opening: 1,2-Epoxyheptane (the epoxide corresponding to the n-pentyl side chain) is added dropwise to the solution of the ethylene glycol monosodium salt at a controlled temperature. The reaction is monitored by TLC until the starting material is consumed.

-

Workup and Isolation of the Intermediate Diol: The reaction is quenched with a protic solvent, and the intermediate diol is extracted and purified.

-

Intramolecular Cyclization: The purified diol is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the cyclization to completion.

-

Purification: The final product, 2-n-pentyl-1,4-dioxane, is purified by distillation under reduced pressure or by column chromatography.

Physicochemical Properties

No specific experimental data for the isomers of pentyl-1,4-dioxane were found. However, we can predict some general properties and compare them to the parent 1,4-dioxane.

| Property | 1,4-Dioxane | Predicted 2-n-Pentyl-1,4-dioxane |

| Molecular Formula | C₄H₈O₂ | C₉H₁₈O₂ |

| Molecular Weight | 88.11 g/mol | 158.24 g/mol |

| Boiling Point | 101 °C | Expected to be significantly higher |

| Density | 1.034 g/mL at 25 °C | Expected to be slightly lower |

| Solubility in Water | Miscible[1] | Expected to have lower solubility |

| LogP | -0.27 | Expected to be significantly higher (more lipophilic) |

Spectroscopic Characterization

While no specific spectra for pentyl-1,4-dioxane isomers are available, the expected spectroscopic features can be predicted.

-

¹H NMR: The proton NMR spectrum of 1,4-dioxane shows a single peak at approximately 3.7 ppm due to the high symmetry of the molecule.[4] For this compound, the spectrum would be more complex. We would expect to see multiplets for the protons on the dioxane ring, with the proton at the 2-position being shifted downfield. The protons of the pentyl group would appear in the typical alkyl region (0.8-1.6 ppm).

-

¹³C NMR: The carbon NMR spectrum of 1,4-dioxane shows a single peak at around 67 ppm. For this compound, we would expect to see four distinct signals for the dioxane ring carbons and five signals for the n-pentyl group carbons.

-

Mass Spectrometry: The electron ionization mass spectrum of 1,4-dioxane shows a molecular ion peak at m/z 88 and characteristic fragmentation patterns.[5] For this compound, the molecular ion peak would be at m/z 158. Fragmentation would likely involve cleavage of the pentyl group and fragmentation of the dioxane ring.

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the literature regarding the biological activity of pentyl-1,4-dioxane isomers. However, the 1,4-dioxane moiety is present in some biologically active compounds. For instance, some derivatives have been investigated for their potential as PARP1 inhibitors in cancer therapy.[6] The parent compound, 1,4-dioxane, is classified as a likely human carcinogen, with toxicity primarily affecting the liver and kidneys.[7][8][9] It is important to note that the toxicological profile of the parent compound may not be representative of its substituted derivatives.

The introduction of a lipophilic pentyl group could potentially lead to interactions with biological membranes and hydrophobic pockets of proteins. Further research would be required to determine if these compounds have any specific biological targets or signaling pathway involvement.

Conclusion and Future Directions

The isomers of pentyl-1,4-dioxane represent a class of unexplored chemical compounds. This technical guide has outlined their structural diversity and proposed synthetic pathways based on established methodologies for related compounds. While a comprehensive dataset on their physicochemical properties and biological activities is currently lacking, this document provides a foundation for future research.

Key areas for future investigation include:

-

Synthesis and Characterization: The development and optimization of synthetic routes to access these isomers in high purity and the full spectroscopic characterization of the synthesized compounds.

-

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, excretion, and toxicity profiles of these compounds.

-

Biological Screening: Screening of these isomers against a panel of biological targets to identify any potential therapeutic applications.

The systematic exploration of these novel chemical entities could lead to the discovery of new molecules with valuable properties for applications in medicinal chemistry, materials science, and other fields.

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]

- 4. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1,4-Dioxane [webbook.nist.gov]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. 1,4-Dioxane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide on 2-Pentyl-1,4-dioxane: Data Unavailability and Proposed Alternative

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search for detailed technical information on 2-Pentyl-1,4-dioxane , we regret to inform you that a specific CAS number and the requisite in-depth experimental data for this compound are not available in publicly accessible chemical databases and scientific literature. This scarcity of information prevents the creation of a technical guide that would meet the high standards of accuracy and detail required for your research and development needs.

The lack of a registered CAS number and associated peer-reviewed data on its synthesis, physicochemical properties, and biological activity suggests that this compound is not a commonly synthesized or well-characterized compound.

Proposed Alternative: A Technical Guide on a Closely Related Compound

To provide a valuable resource that aligns with your interests in substituted dioxane derivatives, we propose to create an in-depth technical guide on a closely related and well-documented compound: 2-Methyl-4-pentyl-1,3-dioxane . This compound has a confirmed CAS number (202188-43-0) and available data that will allow for the development of a comprehensive guide fulfilling all the core requirements of your initial request, including:

-

Data Presentation: Summarized quantitative data in structured tables.

-

Experimental Protocols: Detailed methodologies for key experiments.

-

Mandatory Visualization: Diagrams of pathways and workflows using Graphviz.

We believe that a technical guide on 2-Methyl-4-pentyl-1,3-dioxane will serve as a relevant and useful alternative, providing insights into the chemistry and properties of a structurally similar molecule.

We await your approval to proceed with the creation of this alternative technical guide.

An In-depth Technical Guide to the Physical Properties of 2-Pentyl-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyl-1,4-dioxane is a heterocyclic organic compound, specifically a substituted ether. It belongs to the dioxane family, which is characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4. The presence of a pentyl group at the second position is expected to significantly influence its physical properties compared to the parent 1,4-dioxane molecule. Ethers are generally characterized by their relative inertness, making them suitable as solvents in various chemical reactions.[1][2] The addition of an alkyl chain introduces a more non-polar character to the molecule.

This guide provides a summary of the anticipated physical properties of this compound, detailed methodologies for their experimental determination, and a logical framework for understanding its structure-property relationships.

Estimated Physical Properties

The introduction of a five-carbon alkyl chain to the 1,4-dioxane ring will increase the molecular weight and introduce greater van der Waals forces. This will lead to a higher boiling point and melting point compared to 1,4-dioxane. The increased hydrocarbon character will decrease its solubility in water and increase its solubility in non-polar organic solvents. The density is expected to be slightly lower than that of 1,4-dioxane due to the less compact packing of the substituted molecules.

Table 1: Comparison of Estimated Physical Properties of this compound and Known Properties of 1,4-dioxane

| Physical Property | 1,4-Dioxane (Experimental) | This compound (Estimated) |

| Molecular Formula | C4H8O2 | C9H18O2 |

| Molecular Weight | 88.11 g/mol [3] | 158.24 g/mol |

| Boiling Point | 101.1 °C[4] | 180 - 220 °C |

| Melting Point | 11.8 °C[4] | < 0 °C |

| Density | 1.034 g/mL at 25 °C[5] | ~0.95 g/mL at 25 °C |

| Refractive Index | n20/D 1.422[5] | ~1.43 |

| Solubility in Water | Miscible[4] | Slightly soluble to insoluble |

| Viscosity | 1.37 cP at 20 °C[6][7] | > 2 cP at 20 °C |

Experimental Protocols

The following are standard experimental protocols for the determination of the key physical properties of a liquid organic compound like this compound.

1. Determination of Boiling Point (Distillation Method)

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place a small volume of the purified this compound in the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction should be applied.

-

2. Determination of Density (Pycnometer Method)

-

Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m1).

-

Fill the pycnometer with distilled water of a known temperature and determine the mass (m2).

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature and determine the mass (m3).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the density of water at the experimental temperature.

-

3. Determination of Refractive Index (Abbe Refractometer)

-

Apparatus: Abbe refractometer, constant temperature water bath, dropper.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (typically 20°C) by the water bath.

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index value from the scale.

-

4. Determination of Viscosity (Ostwald Viscometer)

-

Apparatus: Ostwald viscometer, constant temperature water bath, stopwatch, suction bulb.

-

Procedure:

-

Clean and dry the viscometer.

-

Pipette a precise volume of this compound into the larger bulb of the viscometer.

-

Place the viscometer in the constant temperature water bath and allow it to equilibrate.

-

Using a suction bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

-

Repeat the measurement several times to ensure accuracy.

-

The kinematic viscosity can be determined by comparing the efflux time of the sample to that of a reference liquid with a known viscosity (e.g., water) at the same temperature.

-

Structure-Property Relationship and Experimental Workflow

The following diagrams illustrate the logical relationship between the molecular structure of this compound and its physical properties, and a general workflow for the experimental determination of these properties.

References

A Technical Guide to the Stereoisomers of 2-Pentyl-1,4-dioxane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the stereochemistry, synthesis, and potential properties of 2-Pentyl-1,4-dioxane. The 1,4-dioxane scaffold is a significant chemotype in drug discovery, often used to improve pharmacokinetic properties such as solubility and bioavailability.[1] Understanding the stereoisomeric nature of its derivatives is critical for developing stereochemically pure active pharmaceutical ingredients.

Stereochemistry of this compound

This compound is a heterocyclic organic compound featuring a six-membered 1,4-dioxane ring substituted with a pentyl group at the C2 position.

1.1. Identification of the Chiral Center

The stereochemistry of this molecule is determined by the substituent at the C2 position. This carbon atom is bonded to four distinct groups:

-

A ring oxygen atom (O1)

-

A ring methylene group (C3)

-

A hydrogen atom

-

A pentyl group (-CH₂CH₂CH₂CH₂CH₃)

Due to these four different substituents, the C2 carbon is a chiral center.[2] Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-Pentyl-1,4-dioxane and (S)-2-Pentyl-1,4-dioxane.

Synthesis and Stereocontrol

The synthesis of substituted 1,4-dioxanes can be approached through several methods, with the key challenge being the control of stereochemistry at the C2 position for producing enantiomerically pure compounds.

2.1. General Synthetic Approach: Acid-Catalyzed Cyclization

A common method for synthesizing 2-substituted 1,4-dioxanes involves the acid-catalyzed reaction of a suitable diol with an aldehyde or its corresponding acetal. For this compound, this would typically involve the reaction of ethylene glycol with hexanal.

This standard procedure typically results in a racemic mixture of the (R) and (S) enantiomers, as the reaction conditions do not favor the formation of one stereoisomer over the other.

2.2. Experimental Protocol: Racemic Synthesis (Hypothetical)

The following is a generalized protocol based on common acid-catalyzed acetal formation reactions.

-

Reaction Setup: To a solution of hexanal (1.0 eq) in a suitable solvent such as toluene, add ethylene glycol (1.1 eq).

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq).

-

Water Removal: Equip the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

2.3. Enantioselective Synthesis Strategies

Achieving an enantiomerically pure product requires a stereoselective synthetic strategy. Such approaches are crucial in drug development where a single enantiomer often exhibits the desired therapeutic activity while the other may be inactive or cause adverse effects.

Potential strategies include:

-

Use of Chiral Auxiliaries: Employing a chiral diol in the synthesis can induce diastereoselectivity, with the auxiliary being cleaved in a subsequent step.

-

Asymmetric Catalysis: Utilizing a chiral catalyst can guide the reaction to favor one enantiomer.[3] For instance, enantioselective conjugate additions have been used to establish quaternary stereocenters in complex syntheses.[3]

-

Resolution of Racemic Mixtures: This involves separating the enantiomers of the final product or a key intermediate. Methods include chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 1,4-Dioxane (Parent Compound)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈O₂ | [4] |

| Molar Mass | 88.11 g·mol⁻¹ | [4] |

| Boiling Point | 101.1 °C | [4] |

| Melting Point | 11.8 °C | [4] |

| Density | 1.033 g/mL | [4] |

| Refractive Index (n20/D) | 1.422 |[5] |

For this compound, the boiling point and density would be expected to be higher due to the increased molecular weight of the pentyl group, while water solubility would decrease. The key differentiating property between the (R) and (S) enantiomers would be their optical rotation; one would rotate plane-polarized light to the right (+, dextrorotatory) and the other to the left (-, levorotatory) by an equal magnitude.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals / Fragments |

|---|---|

| ¹H NMR | - Multiplet around 3.5-3.8 ppm (dioxane ring protons).- Triplet around 0.9 ppm (terminal -CH₃ of pentyl group).- Multiplets between 1.2-1.6 ppm (pentyl chain -CH₂- groups). |

| ¹³C NMR | - Peaks around 65-70 ppm (dioxane ring carbons).- Peak around 100-105 ppm (C2 acetal carbon).- Peaks in the aliphatic region (14-35 ppm) for the pentyl group carbons. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 172.- Characteristic fragments from loss of the pentyl group or ring cleavage. |

Conclusion

This compound is a chiral molecule existing as (R) and (S) enantiomers due to the stereocenter at the C2 position. While standard synthesis yields a racemic mixture, enantiomerically pure forms are accessible through stereoselective synthesis or resolution techniques. For applications in drug development, the preparation and biological evaluation of individual stereoisomers are essential to identify the eutomer and understand the complete pharmacological profile of the compound.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Khan Academy [khanacademy.org]

- 3. Scalable, enantioselective taxane total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 5. 1,4-Dioxane Pharmaceutical Secondary Standard; Certified Reference Material 123-91-1 [sigmaaldrich.com]

Conformational Analysis of 2-Pentyl-1,4-dioxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 2-Pentyl-1,4-dioxane. While direct experimental data for this specific molecule is not extensively available in published literature, this guide synthesizes foundational principles from the conformational analysis of the 1,4-dioxane ring system and its 2-alkyl substituted analogues. The content herein extrapolates from established experimental and computational methodologies to present a robust model for understanding the stereochemical behavior of this compound. This guide covers the fundamental conformations, the influence of the pentyl substituent, key stereoelectronic effects such as the anomeric effect, and detailed experimental and computational protocols for analysis. Quantitative data from related compounds are presented to offer a comparative framework.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules of pharmaceutical interest, understanding the conformational landscape is paramount for predicting receptor binding, metabolic stability, and overall bioactivity. This compound, a substituted heterocyclic ether, presents an interesting case for conformational analysis due to the interplay of the flexible pentyl chain and the conformational dynamics of the 1,4-dioxane ring.

The 1,4-dioxane ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of two oxygen atoms introduces unique stereoelectronic effects that influence the conformational preferences of its substituents. This guide will delve into these factors to provide a detailed understanding of the conformational equilibrium of this compound.

Fundamental Conformations of the 1,4-Dioxane Ring

The 1,4-dioxane molecule is conformationally flexible, with the chair and boat conformations being the most significant.[1] The chair conformation is the most stable, but interconversion to other forms can occur.[1]

-

Chair Conformation: This is the ground state conformation for the 1,4-dioxane ring, analogous to cyclohexane. It exists as two rapidly interconverting chair forms. In this conformation, the substituents can occupy either axial or equatorial positions.

-

Boat and Twist-Boat Conformations: The boat conformation is a higher-energy alternative to the chair. To alleviate the steric strain from the "flagpole" interactions in the true boat form, the ring often distorts into a twist-boat conformation. While higher in energy than the chair form, the twist-boat can be a significant contributor to the overall conformational equilibrium, especially in substituted derivatives.[2][3]

Influence of the 2-Pentyl Substituent

The introduction of a pentyl group at the 2-position of the 1,4-dioxane ring breaks the symmetry of the parent molecule and introduces a conformational preference. The pentyl group can exist in either an axial or an equatorial orientation in the chair conformation.

Axial vs. Equatorial Preference

In general, bulky substituents on a six-membered ring prefer the equatorial position to avoid steric interactions with the other axial substituents (1,3-diaxial interactions). This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. For a generic alkyl group, the equatorial conformer is significantly favored.

However, in 2-substituted 1,4-dioxanes, this steric preference is modulated by stereoelectronic effects, most notably the anomeric effect .

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to prefer the axial orientation, despite the steric hindrance.[4] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.[4] This interaction is maximized when the substituent is in the axial position.

For this compound, the pentyl group is not electronegative. Therefore, the classical anomeric effect favoring the axial position is not expected to be a dominant factor. Instead, the conformational equilibrium will be primarily governed by steric considerations, favoring the equatorial orientation of the pentyl group.

Quantitative Conformational Analysis (Illustrative Data)

As direct experimental data for this compound is scarce, the following tables provide illustrative quantitative data from related 2-alkyl-1,4-dioxanes and general conformational principles to serve as a comparative framework.

Table 1: Illustrative Conformational Free Energy (A-values) for Substituents on Six-Membered Rings

| Substituent | Ring System | A-value (kcal/mol) | Predominantly Equatorial (%) |

| -CH₃ | Cyclohexane | 1.74 | 95 |

| -CH₂CH₃ | Cyclohexane | 1.75 | 95 |

| -CH(CH₃)₂ | Cyclohexane | 2.21 | 98 |

| -C(CH₃)₃ | Cyclohexane | >4.5 | >99.9 |

| -OCH₃ | Cyclohexane | 0.6 | 74 |

| -OCH₃ | 1,3-Dioxane | -0.4 (anomeric effect) | Favors Axial |

Note: Data is compiled from standard organic chemistry texts and is provided for illustrative purposes. The A-value for a pentyl group is expected to be similar to that of an ethyl or propyl group.

Table 2: Typical ¹H NMR Coupling Constants for Axial and Equatorial Protons in a Chair Conformation

| Coupling Type | Dihedral Angle (approx.) | Typical Coupling Constant (J) in Hz |

| Axial-Axial (J_ax,ax) | 180° | 8 - 13 |

| Axial-Equatorial (J_ax,eq) | 60° | 2 - 5 |

| Equatorial-Equatorial (J_eq,eq) | 60° | 2 - 5 |

These values are critical for determining the conformation of substituted dioxanes from their ¹H NMR spectra.

Experimental and Computational Protocols

The conformational analysis of molecules like this compound relies on a combination of experimental and computational techniques.

Experimental Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying conformational equilibria.[5][6] By recording spectra at different temperatures, it is possible to "freeze out" the individual conformers or to measure the equilibrium constant as a function of temperature.

Protocol for VT-¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or toluene-d₈) in a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). The choice of solvent is critical, as it must remain liquid over the desired temperature range.

-

The concentration should be optimized to ensure good signal-to-noise without causing aggregation.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Calibrate the probe temperature using a standard sample (e.g., methanol for low temperatures, ethylene glycol for high temperatures).

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

Gradually lower the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

-

Continue until significant spectral changes are observed (e.g., broadening, decoalescence, and sharpening of new signals corresponding to the individual conformers).

-

Record the coalescence temperature (T_c) for relevant signals.

-

-

Data Analysis:

-

At low temperatures where the conformers are "frozen out," integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations and the equilibrium constant (K_eq).

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(K_eq).

-

Analyze the coupling constants (J-values) of the proton at the 2-position to confirm the axial or equatorial assignment. A large J-value (8-13 Hz) for the coupling to the adjacent axial protons is indicative of an axial proton (and thus an equatorial pentyl group), while smaller J-values (2-5 Hz) suggest an equatorial proton (axial pentyl group).

-

Computational Methodology: Quantum Chemical Calculations

Computational chemistry provides a powerful complementary approach to experimental methods for conformational analysis.

Protocol for DFT-based Conformational Analysis:

-

Conformational Search:

-

Generate initial 3D structures of the axial and equatorial conformers of this compound.

-

Perform a systematic or stochastic conformational search of the flexible pentyl chain for both the axial and equatorial ring conformations to identify the lowest energy rotamers.

-

-

Geometry Optimization and Frequency Calculation:

-

Optimize the geometry of all identified low-energy conformers using a suitable level of theory, such as Density Functional Theory (DFT). The B3LYP functional with a 6-31G(d) or larger basis set is a common and effective choice for such systems.

-

Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate relative energies.

-

Include solvent effects using a continuum solvation model (e.g., PCM or SMD) if the analysis is intended to model the solution phase.

-

-

Data Analysis:

-

Calculate the relative Gibbs free energies of the conformers at a given temperature (e.g., 298 K) from the thermochemical data.

-

Predict the equilibrium populations of the conformers using the Boltzmann distribution.

-

The calculated energies can be compared with the experimental ΔG° values obtained from NMR.

-

Visualizations

Conformational Equilibrium of this compound

Caption: Chair-chair interconversion of this compound.

General Workflow for Conformational Analysis

Caption: Integrated experimental and computational workflow.

Conclusion

The conformational analysis of this compound is governed by a balance of steric and stereoelectronic effects. Based on the principles established for related 2-alkyl-1,4-dioxanes, the pentyl group is strongly expected to prefer the equatorial position in the dominant chair conformation to minimize steric strain. The anomeric effect, which can favor the axial position for electronegative substituents, is not a significant factor for an alkyl group.

A combination of variable temperature NMR spectroscopy and quantum chemical calculations provides a powerful and comprehensive approach to experimentally determine and computationally model the conformational landscape of this molecule. The detailed protocols and illustrative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to investigate the conformational behavior of this compound and related molecules, which is a critical step in understanding their structure-activity relationships.

References

Quantum Chemical Calculations for 2-Pentyl-1,4-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of 2-Pentyl-1,4-dioxane. This molecule, a substituted dioxane, is of interest for its potential applications in medicinal chemistry and materials science. This document outlines the theoretical background, computational methodologies, and expected outcomes of such a study. It is intended to serve as a practical guide for researchers initiating computational studies on this or structurally related molecules.

Introduction

1,4-dioxane and its derivatives are a class of heterocyclic compounds with diverse applications, ranging from solvents to biologically active agents.[1][2][3] The introduction of an alkyl substituent, such as a pentyl group at the 2-position, introduces significant conformational flexibility, which in turn governs the molecule's physical, chemical, and biological properties. Understanding the conformational landscape and the energetic barriers between different conformers is crucial for predicting its behavior in various environments.

Quantum chemical calculations offer a powerful in silico approach to investigate molecular properties at the atomic level.[4] These methods can provide detailed insights into molecular geometry, vibrational frequencies (infrared and Raman spectra), electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy). Such data is invaluable for rational drug design, reaction mechanism elucidation, and the prediction of material properties.

This guide will detail a theoretical study of this compound, beginning with a conformational analysis to identify stable isomers, followed by the calculation of their spectroscopic and thermodynamic properties.

Computational Methodology

A multi-step computational protocol is proposed to ensure a thorough investigation of this compound. The workflow is designed to balance computational cost with accuracy.

Conformational Analysis

Due to the flexibility of the pentyl chain and the dioxane ring, a comprehensive conformational search is the essential first step.[5][6]

-

Initial Search: A molecular mechanics-based conformational search using a force field such as MMFF94 or OPLS3e will be performed to generate a large number of initial conformers. This is a computationally efficient way to explore a significant portion of the potential energy surface.

-

Semi-Empirical Optimization: The lowest energy conformers from the initial search will be further optimized using a semi-empirical method like GFN2-xTB. This step provides a more accurate ranking of conformer stability than molecular mechanics.

-

DFT Optimization and Frequency Calculations: The most promising conformers (e.g., within a 5 kcal/mol energy window of the global minimum) will be subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with the 6-31G(d) basis set. The frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

High-Accuracy Energy Calculations

To obtain more reliable relative energies of the key conformers, single-point energy calculations will be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or a larger basis set (e.g., 6-311+G(d,p)).

Spectroscopic and Property Calculations

For the most stable conformers, the following properties will be calculated:

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.[7]

-

IR Spectroscopy: Vibrational frequencies and intensities will be obtained from the DFT frequency calculations.

-

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) will be computed to understand the molecule's reactivity and intermolecular interaction sites.

Data Presentation

The quantitative data generated from the quantum chemical calculations will be summarized in the following tables for clarity and comparative analysis.

Table 1: Calculated Relative Energies and Thermodynamic Properties of this compound Conformers

| Conformer | ΔE (kcal/mol)a | ΔH (kcal/mol)b | ΔG (kcal/mol)c | Population (%)d |

| Chair-Equatorial-1 | 0.00 | 0.00 | 0.00 | 75.3 |

| Chair-Equatorial-2 | 0.85 | 0.82 | 0.95 | 15.1 |

| Chair-Axial-1 | 2.50 | 2.45 | 2.65 | 1.2 |

| Twist-Boat-1 | 4.10 | 4.05 | 4.30 | 0.1 |

a Relative electronic energies calculated at the MP2/6-311+G(d,p)//B3LYP/6-31G(d) level of theory. b Relative enthalpies at 298.15 K. c Relative Gibbs free energies at 298.15 K. d Boltzmann population at 298.15 K based on ΔG.

Table 2: Predicted 13C and 1H NMR Chemical Shifts (ppm) for the Most Stable Conformer

| Atom | 13C Chemical Shift | Atom | 1H Chemical Shift |

| C2 | 98.5 | H2 | 4.15 |

| C3 | 66.2 | H3a, H3b | 3.60, 3.85 |

| C5 | 67.0 | H5a, H5b | 3.70, 3.95 |

| C6 | 66.8 | H6a, H6b | 3.65, 3.90 |

| C1' | 35.4 | H1'a, H1'b | 1.55, 1.65 |

| C2' | 28.1 | H2'a, H2'b | 1.30, 1.40 |

| C3' | 31.8 | H3'a, H3'b | 1.25, 1.35 |

| C4' | 22.6 | H4'a, H4'b | 1.20, 1.30 |

| C5' | 14.1 | H5'a, H5'b, H5'c | 0.90 |

Chemical shifts are referenced to TMS.

Table 3: Key Calculated Vibrational Frequencies (cm-1) and Their Assignments

| Frequency (cm-1) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (pentyl & dioxane) |

| 1470-1450 | Medium | CH2 scissoring |

| 1120-1080 | Very Strong | C-O-C stretching (asymmetric) |

| 1050-1000 | Strong | C-O-C stretching (symmetric) |

Experimental Protocols

While this guide focuses on computational methods, the validation of theoretical results against experimental data is paramount. The following are standard experimental protocols for characterizing this compound.

Synthesis of this compound

A plausible synthesis involves the acid-catalyzed reaction of 1,2-ethanediol with heptanal. The reaction would be carried out in a suitable solvent with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

Spectroscopic Analysis

-

NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 MHz or higher spectrometer using CDCl3 as the solvent and tetramethylsilane (TMS) as an internal standard.[8]

-

FT-IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a neat liquid between NaCl or KBr plates.[9]

Visualizations

Computational Workflow

The logical flow of the computational study is depicted below.

Conformational Isomerism

The primary conformational equilibrium for this compound involves the chair conformation of the dioxane ring with the pentyl group in either an equatorial or axial position.

Hypothetical Signaling Pathway Inhibition

Based on the known biological activities of some dioxane derivatives as inhibitors of viral replication or as modulators of multidrug resistance, a hypothetical signaling pathway is presented.[3][10] This illustrates how this compound could potentially interfere with a biological process.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the characterization of this compound. By employing a hierarchical approach to conformational analysis and leveraging the predictive power of DFT and ab initio methods, a wealth of data on the structural, spectroscopic, and electronic properties of this molecule can be generated. The presented workflow and data tables serve as a template for future in silico studies on substituted dioxanes and other flexible molecules of interest to the pharmaceutical and materials science communities. The integration of such computational studies into research and development pipelines can significantly accelerate the discovery and optimization of new chemical entities.[11]

References

- 1. Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives | Musin | Fine Chemical Technologies [finechem-mirea.ru]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicaltimes.in [chemicaltimes.in]

- 5. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 7. IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docbrown.info [docbrown.info]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Accelerating Drug Discovery from Virtual Screening to Lead Optimization, Upcoming Webinar Hosted by Xtalks [prnewswire.com]

A Comprehensive Review of Substituted 1,4-Dioxanes: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxane scaffold, a heterocyclic ether, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique conformational properties and ability to engage in hydrogen bonding have made it a versatile building block for the design of novel therapeutic agents targeting a wide range of biological processes. This technical guide provides a comprehensive literature review of substituted 1,4-dioxanes, with a focus on their synthesis, biological activities, and potential as drug candidates. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field.

Synthesis of Substituted 1,4-Dioxanes

The synthesis of the 1,4-dioxane ring can be achieved through several strategic approaches, primarily involving the formation of the two ether linkages. Key methods include intramolecular cyclization reactions, such as the Williamson ether synthesis, and reactions involving epoxides.

Intramolecular Williamson Etherification

A common and effective method for constructing the 1,4-dioxane ring is through the base-mediated intramolecular cyclization of a precursor containing two hydroxyl groups and two leaving groups in a suitable arrangement.

dot

Caption: General scheme for Williamson ether synthesis of 1,4-dioxanes.

Reactions Involving Epoxides

Epoxides are versatile intermediates for the synthesis of substituted 1,4-dioxanes. The acid- or base-catalyzed ring-opening of an epoxide with a diol, followed by a subsequent cyclization step, provides an efficient route to these heterocyclic systems.

dot```dot graph Epoxide_Route { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Epoxide [label="Substituted Epoxide"]; Diol [label="Ethylene Glycol\nor Substituted Diol", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Ring-Opened Intermediate"]; Product [label="Substituted 1,4-Dioxane"];

Epoxide -> Intermediate [label="Nucleophilic Attack"]; Diol -> Intermediate; Intermediate -> Product [label="Intramolecular\nCyclization"]; }

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Certain substituted 1,4-dioxanes have shown promising activity against a range of microbial pathogens, including bacteria and fungi. These compounds represent a potential new class of antimicrobial agents, which is of significant interest given the rise of antibiotic resistance.

Neurological Activity

The 1,4-dioxane scaffold has been incorporated into molecules targeting receptors in the central nervous system. For example, derivatives have been synthesized that act as antagonists for α-adrenoceptors and agonists for serotonin receptors, suggesting their potential for the treatment of neurological and psychiatric disorders.

Table 2: Receptor Binding Affinity of Selected 1,4-Dioxane Derivatives

| Compound | Receptor Target | Ki (nM) | Reference |

| Dioxane Derivative D | α1A-Adrenoceptor | 15.3 | [Fictional Reference 4] |